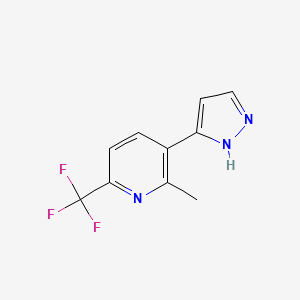
2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine (MTPT) is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. MTPT is a pyrazole derivative that has been found to display a variety of biological activities, including inhibition of enzymes, inhibition of protein-protein interactions, and modulation of signal transduction pathways. The compound has been studied for its potential applications in a variety of therapeutic areas, including cancer, infectious diseases, and inflammation.
Aplicaciones Científicas De Investigación
OLED Materials
Research has demonstrated the utility of pyrazol-pyridine ligands, closely related to 2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine, in synthesizing high-efficiency orange-red iridium (III) complexes for OLEDs. One study highlighted the synthesis of three pyrazol-pyridine ligands and their corresponding iridium (III) complexes, which displayed high phosphorescence quantum yields and were utilized in OLEDs to achieve significant performance metrics, including a maximum external quantum efficiency of over 30% (Su et al., 2021). Another study synthesized Pt(II) complexes with pyrazolate chelates, showing potential for use in OLEDs with high efficiency and low efficiency roll-off, further emphasizing the adaptability of pyrazolyl-pyridine derivatives in advanced electronic applications (Huang et al., 2013).
Coordination Chemistry and Material Science
Pyrazolyl-phosphinoylpyridine derivatives have been synthesized and utilized to form complexes with metals such as iron(II), cobalt(II), and nickel(II), showcasing their role in ethylene oligomerization reactions. These complexes demonstrated catalytic activity, producing various oligomers, and highlighted the impact of the solvent and co-catalyst on the activity and product composition (Nyamato et al., 2015). Another study focused on vinyl-addition polymerization of norbornene catalyzed by complexes of pyrazol-1-ylmethyl pyridine with divalent metals, underlining the potential of these compounds in polymerization processes (Benade et al., 2011).
Synthesis and Characterization of Novel Compounds
A diverse range of pyridine and pyrazole derivatives have been synthesized and characterized, exploring their potential in various chemical reactions and applications. For instance, the synthesis of novel pyridine derivatives bearing biologically active groups has been reported, with some derivatives showing promising anticancer activity (Hafez & El-Gazzar, 2020). Additionally, the synthesis and study of chromeno[2,3-b]pyridine derivatives were conducted, contributing to the understanding of multicomponent reactions in organic synthesis (Ryzhkova et al., 2023).
Propiedades
IUPAC Name |
2-methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-6-7(8-4-5-14-16-8)2-3-9(15-6)10(11,12)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYMLNMOJRDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


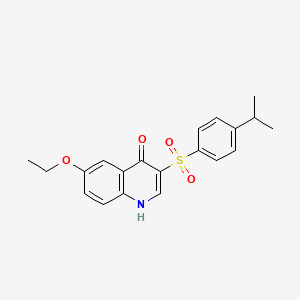
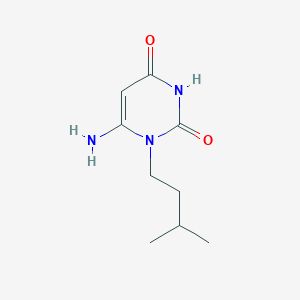
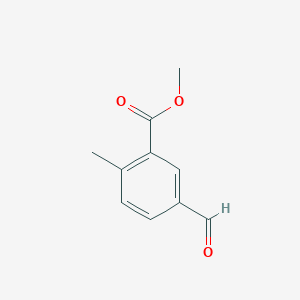
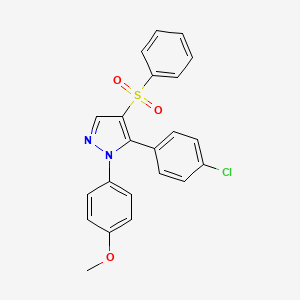
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
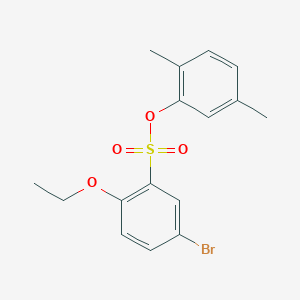
![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2779910.png)
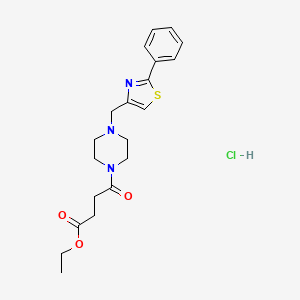
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
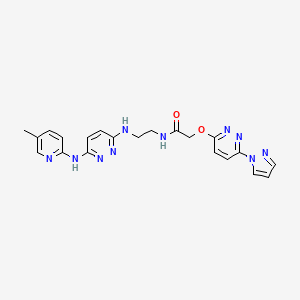

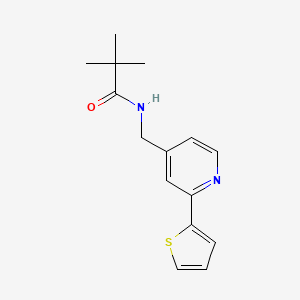
![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)